5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 . It is a solid substance that is stored at room temperature . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for treating human diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also provides increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with a pyrrolidine ring are known to be versatile in chemical reactions .Physical and Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature . It has a molecular weight of 227.65 .Scientific Research Applications
Cocrystal Design
A study focused on the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. These cocrystals, characterized by single-crystal X-ray diffraction, demonstrate the potential of 5-chloro-2-pyrimidine derivatives in forming complex molecular structures, which can be essential in pharmaceutical and material sciences (Rajam et al., 2018).
Metal-Bearing Pyrimidines Synthesis
Another research elaborates on the synthesis of 5-pyrimidyl lithium species, which are stable when flanked by electron-withdrawing substituents like chlorine. These findings can be significant in developing new methods for producing halogen/metal-substituted pyrimidines, potentially useful in various chemical syntheses (Schlosser et al., 2006).
Novel Bicyclic Systems
Research on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, derived from 5-oxopyrrolidine-3-carboxylic acids, shows the versatility of pyrimidine derivatives in creating complex molecules. Such developments have implications in drug discovery and organic chemistry (Kharchenko et al., 2008).
Cation Tautomerism Studies
Investigations into cation tautomerism in pyrimidines, including 4-amino-5-chloro-2,6-dimethylpyrimidine derivatives, provide insights into molecular recognition processes crucial in pharmaceuticals. Understanding such molecular behaviors is key in drug design and development (Rajam et al., 2017).
Stable Betainic Pyrimidinaminides
The study on forming stable betainic pyrimidinaminides, involving pyrimidine salts like 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides, highlights the chemical diversity and stability achievable with chloro-pyrimidine derivatives. This research contributes to the development of stable heterocyclic compounds (Schmidt, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have a significant influence on biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have significant antiproliferative activity .
Action Environment
It is known that the compound is a solid and should be stored at room temperature .
Properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-5-11-9(12-7(6)8(14)15)13-3-1-2-4-13/h5H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMZZIXTMLEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327064-06-2 |
Source
|
Record name | 5-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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